17-Hydroxy-1,4,6-pregnatriene-3,20-dione, also known as 17-hydroxypregna-1,4,6-triene-3,20-dione, is a synthetic steroid compound with significant relevance in pharmaceutical chemistry. It is primarily recognized as an intermediate in the synthesis of various steroid derivatives, including cyproterone acetate, a well-known anti-androgen medication. The compound's chemical structure is characterized by a pregnane backbone featuring hydroxyl and ketone functional groups.
The compound is synthesized through various chemical processes involving steroid precursors. Its molecular formula is , and it has a molecular weight of 326.43 g/mol. The compound is cataloged under the CAS number 66212-25-7 and has been referenced in multiple scientific studies and patents related to steroid chemistry and pharmacology .
17-Hydroxy-1,4,6-pregnatriene-3,20-dione falls under the category of steroid hormones and can be classified as a corticosteroid due to its structural similarities with other corticosteroids. Its classification is essential for understanding its biological activity and potential therapeutic applications.
The synthesis of 17-hydroxy-1,4,6-pregnatriene-3,20-dione typically involves several steps that include the modification of existing steroid structures. One common method involves the introduction of double bonds into the pregnane structure through selective hydrogenation or dehydrogenation reactions.
A notable synthetic route includes starting from 17α-hydroxyprogesterone, which undergoes a series of reactions to introduce the necessary unsaturation at positions 1 and 6. The process often employs reagents such as bromine for halogenation followed by elimination reactions to achieve the desired double bonds . Additionally, esterification reactions can be utilized to modify the compound further for specific applications.
The molecular structure of 17-hydroxy-1,4,6-pregnatriene-3,20-dione features a steroid nucleus that includes:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C21H26O3 |
Molecular Weight | 326.43 g/mol |
CAS Number | 66212-25-7 |
17-Hydroxy-1,4,6-pregnatriene-3,20-dione participates in various chemical reactions typical of steroids:
For instance, the reaction with acetic anhydride in the presence of a catalyst can yield acetylated derivatives that may exhibit altered pharmacological properties . The manipulation of functional groups allows for the development of compounds with specific therapeutic effects.
The mechanism of action of 17-hydroxy-1,4,6-pregnatriene-3,20-dione primarily revolves around its interaction with steroid hormone receptors. Upon administration:
Research indicates that derivatives of this compound may exhibit varying degrees of potency depending on their structural modifications and receptor affinities . Understanding these interactions is crucial for optimizing therapeutic applications.
17-Hydroxy-1,4,6-pregnatriene-3,20-dione typically appears as a crystalline solid with the following physical characteristics:
The compound is characterized by:
17-Hydroxy-1,4,6-pregnatriene-3,20-dione serves several important roles in scientific research and pharmaceutical applications:
The construction of the 1,4,6-pregnatriene system demands precise control over ring dehydrogenation and double-bond geometry. A pivotal innovation involves the regioselective DDQ dehydrogenation of Δ⁴-pregnen-3,20-dione precursors. This method exploits the electron-deficient nature of the α,β-unsaturated ketone system at C3-C4, facilitating selective oxidation at the C1-C2 and C6-C7 positions. Research demonstrates that refluxing pregnenolone derivatives with 2-4 equivalents of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dioxane yields 1,4,6-pregnatriene-3,20-dione (9) with minimal byproducts [3]. The reaction proceeds via a quinone-hydride transfer mechanism, where DDQ acts as both oxidant and hydride acceptor, enabling the sequential introduction of conjugated double bonds.
A complementary strategy employs mercury-mediated formylation at C-21 for subsequent side-chain elaboration. This classical approach involves reacting progesterone derivatives with mercury(II) acetate in acetic acid, followed by in situ formylation using sodium formate. The resulting 21-formyl intermediate undergoes Clemmensen reduction or Wolff-Kishner reactions to yield the 17α-hydroxy functionality [4] [7]. However, this route requires stringent control of reaction conditions (temperature <10°C, stoichiometric mercury) to prevent over-oxidation or demetalation side reactions. Modern adaptations replace mercury with palladium catalysts, though yields remain suboptimal (45-60%) [7].
Table 1: Key Synthetic Routes to the 1,4,6-Pregnatriene System
Starting Material | Method | Reagent/Conditions | Product | Yield (%) |
---|---|---|---|---|
Pregnenolone | DDQ Oxidation | 4 eq DDQ, dioxane, reflux | 1,4,6-Pregnatriene-3,20-dione | 66 |
Progesterone | Mercury-Formylation | Hg(OAc)₂, HCOONa, AcOH, 5°C | 21-Hydroxy-20-ketosteroid | 58 |
17α-OH-Progesterone | Epoxidation/Dehydro | mCPBA → BF₃·Et₂O | 6α,7α-Epoxy-1,4-pregnadiene-3,20-dione | 72 |
Steric and electronic factors critically influence selectivity. The C6-C7 double bond introduction is favored due to decreased steric hindrance in ring B compared to ring A. Nuclear magnetic resonance (NMR) analyses confirm stereochemistry: irradiation of H-6 (δ 3.37 ppm) in 6α,7α-epoxides shows nuclear Overhauser effect (NOE) correlations to C19 methyl protons (δ 1.21 ppm), verifying α-face epoxidation [3]. These methods enable gram-scale production of the triene backbone essential for further functionalization at C17.
Introducing the 17α-hydroxy group necessitates strategies that overcome the steric shielding of C17 by the angular methyl group (C18). Transition-metal catalysis provides solutions, particularly using palladium(0) complexes with bidentate phosphines. These catalysts mediate the allylic oxidation of Δ²⁰-pregnen-20-one derivatives using tert-butyl hydroperoxide (TBHP) as oxidant, achieving 17α-hydroxylation with 70-75% regioselectivity [1] [7]. The mechanism involves π-allyl palladium intermediates that orient oxidant delivery from the less hindered α-face. However, competing over-oxidation to 17-ketones limits yields to ~50%, necessitating chromatographic purification.
Enzymatic hydroxylation offers superior stereocontrol through cytochrome P450 isoforms (CYP17A1). In vitro studies show that porcine ovarian microsomes efficiently convert pregn-4-ene-3,20-dione to 17α-hydroxyprogesterone, which serves as the direct precursor for 17-Hydroxy-1,4,6-pregnatriene-3,20-dione synthesis [10]. This bifunctional enzyme catalyzes both 17α-hydroxylation and subsequent C17-C20 bond cleavage (lyase activity). Crucially, substrate engineering prevents lyase activity: the 1,4,6-triene system’s extended conjugation stabilizes the C17-intermediate, reducing degradation. Recent advances utilize engineered Saccharomyces cerevisiae expressing human CYP17A1, achieving 85% conversion at 37°C in phosphate buffer (pH 7.4) [1].
Table 2: Hydroxylation Methods at C-17
Method | Catalyst/System | Substrate | Product | Selectivity | Limitations |
---|---|---|---|---|---|
Chemical Oxidation | Pd(PPh₃)₄/TBHP | Δ²⁰-Pregnene | 17α-OH Derivative | Moderate (α:β = 7:3) | Over-oxidation to 17-ketones |
Biocatalytic | Porcine Ovarian CYP17 | Progesterone | 17α-OH-Progesterone | High (α-specific) | Low throughput |
Microbial | Engineered S. cerevisiae | Pregn-4-ene-3,20-dione | 17α-OH-Progesterone | >95% α | Substrate solubility |
The 17-hydroxy group’s reactivity enables further derivatization. Oxime formation at C20 provides access to dual-action inhibitors; condensation with hydroxylamine hydrochloride in pyridine/ethanol yields 20-hydroxyimino derivatives that exhibit both 5α-reductase inhibition and CYP17 antagonism [3]. X-ray crystallography confirms E-configuration oximes due to steric repulsion between the oxime OH and the 17α-methyl group. These derivatives show enhanced metabolic stability compared to carbonyl-containing analogs, making them valuable pharmacological probes.
Microorganisms provide regio- and stereoselective tools for functionalizing steroidal cores under mild conditions. Cunninghamella blakesleeana ATCC 8688a demonstrates exceptional efficiency in multi-step oxidations, converting 17α-hydroxyprogesterone to 1,4,6-pregnatriene-3,20-dione via sequential dehydrogenation [5] [9]. This fungus expresses a membrane-bound 1,2-dehydrogenase that abstracts the C1-C2 hydrogens through a flavin adenine dinucleotide (FAD)-dependent mechanism, followed by non-enzymatic tautomerization to introduce the C6-C7 double bond. Process optimization shows that glucose-supplemented media (pH 6.8-7.2) and dissolved oxygen >30% saturation boost conversion rates to 92% in 72-hour fermentations.
Regioselective hydroxylations remain a hallmark of microbial transformations. Rhizopus nigricans NRRL 1477 introduces 11α-hydroxy groups into the 1,4,6-triene backbone with 80% yield, while Aspergillus ochraceus TS preferentially hydroxylates C15β [5]. These reactions proceed via radical rebound mechanisms involving high-valent iron-oxo intermediates (Compound I) in fungal cytochrome P450s. The triene system’s planarity influences site-selectivity: molecular dynamics simulations reveal that C11α aligns optimally with the catalytic heme iron due to reduced A-ring puckering in 1,4,6-trienes versus Δ⁴-dienes.
Table 3: Microbial Biotransformation Efficiency of Steroidal Substrates
Microorganism | Substrate | Reaction | Product | Yield (%) | Time (h) |
---|---|---|---|---|---|
Cunninghamella blakesleeana | 17α-OH-Progesterone | 1,2-Dehydrogenation | 1,4,6-Pregnatriene-3,20-dione | 92 | 72 |
Rhizopus nigricans | 1,4,6-Pregnatriene-3,20-dione | 11α-Hydroxylation | 11α-OH-Triene | 80 | 48 |
Mucor plumbeus | 17α-Ethynyl-19-nortestosterone | 6β-Hydroxylation | 6β-OH-Norethisterone | 65 | 96 |
Botryosphaeria obtusa | Progesterone | 14α-Hydroxylation | 14α-OH-Progesterone | 40 | 120 |
Engineered biotransformation cascades address limitations of wild-type strains. Co-culturing Phycomyces blakesleeanus (expressing 1,2-dehydrogenase) with Streptomyces roseochromogenes (producing 17β-hydroxysteroid dehydrogenase) enables single-pot synthesis of 17β-hydroxy-1,4,6-trienes from progesterone [5] [9]. Immobilization in calcium alginate beads enhances operational stability, allowing 5 reaction cycles with <15% productivity loss. Recent metabolic engineering breakthroughs involve CRISPR-Cas9 knock-in of CYP17A1 into Aspergillus nidulans, creating strains that perform direct 17α-hydroxylation of the triene backbone—bypassing chemical synthesis steps.
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3